CO-Trimoxazole

Description

Properties

IUPAC Name |

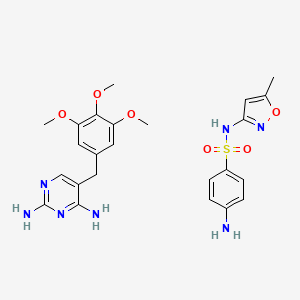

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3.C10H11N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRJTRPJURQBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73306-81-7 | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73306-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0032233 | |

| Record name | Trimethoprim/sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8064-90-2 | |

| Record name | Sulfamethoxazole-trimethoprim mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8064-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxazole mixture with trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CO-Trimoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethoprim/sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHOPRIM/SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Co-trimoxazole: A Technical Guide to its Action on Bacterial Folate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Co-trimoxazole, a synergistic combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), remains a clinically important antimicrobial agent. Its efficacy stems from the sequential blockade of the bacterial folate biosynthesis pathway, a metabolic route essential for prokaryotic survival and absent in humans. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its enzymatic targets, dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). This document details the kinetic parameters of inhibition, outlines experimental protocols for enzymatic assays, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction: The Bacterial Folate Synthesis Pathway - A Prime Antimicrobial Target

Bacteria, unlike their mammalian hosts, are incapable of utilizing exogenous folate and therefore rely on its de novo synthesis.[1] This metabolic pathway is critical for the production of tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, repair, and protein synthesis.[1][2] The absolute dependence of bacteria on this pathway makes it an ideal target for antimicrobial chemotherapy.

This compound exploits this dependency by targeting two key enzymes in the pathway:

-

Sulfamethoxazole , a sulfonamide antibiotic, is a competitive inhibitor of dihydropteroate synthase (DHPS) .

-

Trimethoprim , a diaminopyrimidine, is a potent inhibitor of dihydrofolate reductase (DHFR) .

The simultaneous inhibition of two distinct steps in the same metabolic pathway results in a synergistic bactericidal effect, which is often greater than the sum of the effects of the individual drugs.

Mechanism of Action: A Two-Pronged Attack

The synergistic interaction between sulfamethoxazole and trimethoprim is a classic example of sequential enzymatic blockade.

Sulfamethoxazole: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

Sulfamethoxazole's mechanism of action is rooted in its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Sulfamethoxazole competes with PABA for the active site of DHPS, thereby preventing the synthesis of dihydropteroate and halting the folate pathway at an early stage.

Trimethoprim: Potent Inhibition of Dihydrofolate Reductase (DHFR)

Further down the pathway, trimethoprim targets dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of 7,8-dihydrofolate (DHF) to the biologically active 5,6,7,8-tetrahydrofolate (THF). Trimethoprim binds to the active site of bacterial DHFR with an affinity several thousand times higher than for the mammalian enzyme, which accounts for its selective toxicity. This potent inhibition leads to a rapid depletion of the intracellular pool of THF.

Synergy: The Power of Combined Inhibition

The combination of sulfamethoxazole and trimethoprim leads to a potent synergistic effect. The inhibition of DHPS by sulfamethoxazole reduces the production of DHF, the substrate for DHFR. This substrate depletion enhances the inhibitory effect of trimethoprim on DHFR. The sequential blockade of two critical enzymes effectively starves the bacterial cell of essential building blocks for DNA and protein synthesis, leading to a bactericidal outcome.

Quantitative Data: Inhibition Kinetics

The potency of sulfamethoxazole and trimethoprim is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values can vary between different bacterial species.

| Drug | Target Enzyme | Bacterial Species | Ki (nM) | IC50 (µM) | Reference |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Escherichia coli | - | - | [4] |

| Staphylococcus aureus (TMP-resistant, DfrG) | 31,000 | - | [5] | ||

| Staphylococcus aureus (TMP-resistant, DfrK) | 4,260 | - | [5] | ||

| Staphylococcus aureus (TMP-resistant, DfrA) | 820 | - | [5] | ||

| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Escherichia coli | - | - | [6] |

| Staphylococcus aureus | - | - | [6] | ||

| Mycobacterium tuberculosis | - | - | [6] |

Note: The table is populated with representative data. A comprehensive compilation would require a systematic review of literature for specific bacterial strains.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)

This assay measures DHPS activity by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored.[7]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

-

DHPS enzyme (purified)

-

DHFR enzyme (purified, in excess)

-

para-Aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

Sulfamethoxazole (or other inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of PABA, DHPPP, NADPH, and the inhibitor in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing assay buffer, DHFR, NADPH, and the desired concentration of the inhibitor.

-

Enzyme Addition: Add the DHPS enzyme to the reaction mixture.

-

Initiation: Start the reaction by adding the substrates, PABA and DHPPP.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

This assay directly measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH during the reduction of dihydrofolate (DHF).[8][9]

Materials:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.0

-

DHFR enzyme (purified)

-

Dihydrofolate (DHF)

-

NADPH

-

Trimethoprim (or other inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the inhibitor.

-

Reaction Mixture: In each well, prepare a reaction mixture containing assay buffer, DHFR enzyme, NADPH, and the desired concentration of the inhibitor.

-

Initiation: Start the reaction by adding DHF.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity and determine the IC50 value as described for the DHPS assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synergistic Antibacterial Effect of Trimethoprim and Sulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals

The combination of trimethoprim (B1683648) (TMP) and sulfamethoxazole (B1682508) (SMX), known as co-trimoxazole, represents a classic example of antibiotic synergy, where the combined effect of two drugs is significantly greater than the sum of their individual effects.[1][2][3][4] This guide provides an in-depth examination of the molecular mechanisms, quantitative assessment, and experimental protocols related to the synergistic action of this widely used antimicrobial agent.

Core Mechanism: Sequential Inhibition of the Folate Biosynthesis Pathway

The potent synergy between trimethoprim and sulfamethoxazole arises from their ability to inhibit two sequential and essential enzymes in the bacterial folic acid (tetrahydrofolate) synthesis pathway.[5][6][7][8][9] Bacteria, unlike mammals, must synthesize their own folate, making this pathway an ideal target for selective toxicity.[5][10][11]

-

Sulfamethoxazole (SMX): As a structural analog of para-aminobenzoic acid (PABA), SMX competitively inhibits dihydropteroate synthase (DHPS) .[1][6][9][11] This enzyme catalyzes the conversion of PABA and dihydropterin pyrophosphate into dihydropteroate, a precursor of dihydrofolic acid (DHF).[6][8]

-

Trimethoprim (TMP): TMP specifically targets and inhibits dihydrofolate reductase (DHFR) , an enzyme that catalyzes the final step in the pathway—the reduction of DHF to tetrahydrofolate (THF).[5][6][7][9] THF is the biologically active form of folate, crucial for the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[1][6]

The sequential blockade of this pathway by both drugs leads to a bactericidal effect, whereas each agent alone is typically bacteriostatic.[3] Recent research has further revealed that the synergy is amplified by a metabolic feedback loop. The inhibition of DHFR by TMP leads to an accumulation of DHF, but it also indirectly inhibits the synthesis of an earlier precursor, dihydropterin pyrophosphate. This potentiates the action of SMX by limiting one of its substrates, demonstrating a mutual potentiation that enhances the synergistic effect beyond simple sequential blockade.[2][12]

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition Sites.

Quantitative Analysis of Synergy: The Fractional Inhibitory Concentration (FIC) Index

The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.[13][14]

The FIC for each drug is determined as follows:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FIC Index (FICI) is the sum of the individual FICs:[13][14] FICI = FIC of Drug A + FIC of Drug B

The interaction is then classified based on the FICI value:[14][15][16]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Table 1: Representative FIC Index Data for Trimethoprim-Sulfamethoxazole

| Bacterial Species | MIC SMX Alone (µg/mL) | MIC TMP Alone (µg/mL) | MIC SMX in Combination (µg/mL) | MIC TMP in Combination (µg/mL) | FIC Index (FICI) | Interpretation | Reference |

| Escherichia coli | 1.6 | 0.60 | 0.4 | 0.09 | 0.40 | Synergy | [12] |

| Staphylococcus aureus | 1.6 | 0.80 | 0.2 | 0.10 | 0.25 | Synergy | [12] |

| Escherichia coli (Strain 2) | 50 | 1.6 | 6.25 | 0.1 | 0.19 | Synergy | [12] |

| Staphylococcus aureus (Strain 2) | 6.3 | 0.50 | 3.15 | 0.08 | 0.66 | Additive | [12] |

Note: Data is illustrative and compiled from published studies. Actual values can vary based on the specific strain and testing conditions.

Experimental Protocol: The Checkerboard Microdilution Assay

The checkerboard assay is the standard in vitro method for systematically evaluating the interaction between two antimicrobial agents.[14][16][17][18] It involves testing a two-dimensional array of concentrations for both drugs.

Objective: To determine the MIC of each drug alone and in various combinations to calculate the FIC index.

Materials:

-

Sterile 96-well microtiter plates

-

Trimethoprim and sulfamethoxazole stock solutions of known concentration

-

Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[16]

-

Multichannel pipette

-

Incubator (35-37°C)

Methodology:

-

Plate Preparation:

-

Dispense 50 µL of sterile broth into each well of the 96-well plate.[16]

-

Create serial dilutions of Drug A (e.g., TMP) horizontally across the columns and serial dilutions of Drug B (e.g., SMX) vertically down the rows. This creates a matrix where each well contains a unique concentration combination of the two drugs.[14]

-

Row H should contain serial dilutions of Drug A only (to determine its MIC alone), and Column 12 should contain serial dilutions of Drug B only (to determine its MIC alone).[14]

-

Well H12 should contain no drugs and serve as the positive growth control.

-

-

Inoculation:

-

Prepare the bacterial inoculum as described above.

-

Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[16]

-

-

Reading Results:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

-

The MIC of Drug A alone is determined in the row with no Drug B.

-

The MIC of Drug B alone is determined in the column with no Drug A.

-

For the combinations, identify the wells showing no growth. The concentrations in these wells are the combination MICs.

-

-

Calculation and Interpretation:

-

Using the MIC values obtained, calculate the FIC for each drug in every non-turbid well.

-

Calculate the FICI for each combination.

-

The lowest FICI value obtained from all the tested combinations is reported as the FIC index for the drug pair against the tested organism.

-

Interpret the result as synergy, additivity, or antagonism based on the calculated FIC index.

-

Caption: Experimental Workflow for the Checkerboard Synergy Assay.

References

- 1. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. infectioncontroltoday.com [infectioncontroltoday.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sample-efficient identification of high-dimensional antibiotic synergy with a normalized diagonal sampling design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 6. UpToDate 2018 [doctorabad.com]

- 7. youtube.com [youtube.com]

- 8. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. youtube.com [youtube.com]

- 10. Folate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]

- 14. emerypharma.com [emerypharma.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. clyte.tech [clyte.tech]

- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Pharmacokinetics of Co-trimoxazole in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the pharmacokinetics of co-trimoxazole, the synergistic combination of sulfamethoxazole (B1682508) (SMX) and trimethoprim (B1683648) (TMP), within murine models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this widely used antibiotic in preclinical rodent models is paramount for the accurate interpretation of efficacy and toxicity studies, and for the successful translation of these findings to clinical applications. This guide provides a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers in this field.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in mice is characterized by rapid absorption and elimination of both sulfamethoxazole and trimethoprim. The following tables summarize key pharmacokinetic parameters derived from a study in a neutropenic murine thigh infection model. It is important to note that pharmacokinetic parameters can vary depending on the mouse strain, age, sex, health status, and the specific experimental conditions.

Table 1: Pharmacokinetic Parameters of Sulfamethoxazole in Mice Following a Single Oral Dose of this compound (130 mg/kg SMX component) [1]

| Parameter | Value | Unit |

| Half-life (t½) | 1.5 | h |

| Area Under the Curve (AUC₀-∞) | 718.2 | µg·h/mL |

| Protein Binding | 73.0 ± 8.3 | % |

Data presented is for the sulfamethoxazole component of the this compound combination.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparability of pharmacokinetic studies. Below is a synthesized methodology based on common practices for oral administration and analysis in murine pharmacokinetic studies.

Animal Models and Husbandry

-

Species: Mus musculus

-

Strain: Specific pathogen-free, immunocompetent (e.g., BALB/c, C57BL/6) or immunocompromised (e.g., neutropenic) mice are commonly used. The choice of strain should be dictated by the specific research question.

-

Age and Weight: Typically, adult mice aged 6-10 weeks with a bodyweight of 20-30g are used.

-

Acclimatization: A minimum of a one-week acclimatization period to the laboratory conditions is recommended.

-

Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum, except for a brief fasting period before drug administration if required.

Drug Formulation and Administration

-

Drug Substance: this compound is typically prepared as a suspension for oral administration. The standard ratio of sulfamethoxazole to trimethoprim is 5:1.

-

Vehicle: A suitable vehicle for suspension, such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose in sterile water, should be used.

-

Dose Preparation: The required amount of this compound is weighed and suspended in the vehicle to achieve the desired concentration for the intended dose volume.

-

Administration Route: Oral gavage is the most common and precise method for administering a defined dose of this compound in murine pharmacokinetic studies.

-

Dose Volume: The volume administered via oral gavage is typically in the range of 5-10 mL/kg of body weight.

Blood Sampling

-

Sampling Time Points: A sparse sampling or serial sampling design can be employed. Typical time points for blood collection after oral administration include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sampling Sites: Common sites for blood collection in mice include the saphenous vein, submandibular vein, or terminal cardiac puncture (for a single terminal sample).

-

Blood Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., at 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The simultaneous quantification of sulfamethoxazole and trimethoprim in plasma is typically achieved using a validated HPLC method.

-

Sample Preparation: A protein precipitation step is commonly used to extract the drugs from the plasma matrix. This involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then analyzed.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is frequently used for the separation of sulfamethoxazole and trimethoprim.

-

Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient elution mode.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is common.

-

Detection: UV detection at a wavelength of around 230-270 nm is suitable for both compounds.

-

-

Quantification: The concentration of each drug in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of sulfamethoxazole and trimethoprim.

Visualizing Key Pathways and Workflows

To aid in the conceptual understanding of the processes involved in the study of this compound pharmacokinetics, the following diagrams have been generated using the DOT language.

Conclusion

This technical guide provides a foundational overview of the pharmacokinetics of this compound in murine models, intended to aid researchers in the design and interpretation of preclinical studies. The provided data and protocols represent a synthesis of the available literature. For specific applications, it is crucial to consult primary research articles and adapt methodologies to the unique requirements of the study. Further research is warranted to generate a more comprehensive and comparative dataset of this compound pharmacokinetics across different murine strains and experimental conditions.

References

Co-trimoxazole's Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum and activity of co-trimoxazole against clinically relevant Gram-positive bacteria. This compound, a synergistic combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), has been a cornerstone of antimicrobial therapy for decades. This document details its mechanism of action, quantitative susceptibility data, resistance patterns, and standardized testing protocols.

Mechanism of Action: Sequential Folate Pathway Inhibition

This compound's bactericidal activity stems from the sequential blockade of two crucial enzymes in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making its disruption lethal to bacteria.

-

Sulfamethoxazole: As a structural analog of para-aminobenzoic acid (PABA), sulfamethoxazole competitively inhibits dihydropteroate (B1496061) synthase (DHPS). This enzyme catalyzes the conversion of PABA and dihydropteridine diphosphate (B83284) into 7,8-dihydropteroate.

-

Trimethoprim: This component acts on a subsequent step in the pathway, potently and selectively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form.

The dual, sequential inhibition results in a synergistic bactericidal effect that is often greater than the sum of the individual components' activities.

Spectrum of Activity and Quantitative Susceptibility

This compound exhibits a broad spectrum of activity against many Gram-positive aerobes. Its clinical utility is most pronounced against Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), Streptococcus pneumoniae, and as an alternative agent for Listeria monocytogenes. It is also active against Streptococcus pyogenes. However, enterococci are typically resistant.

The following table summarizes the in vitro activity of this compound against key Gram-positive pathogens, compiled from various surveillance studies. MIC (Minimum Inhibitory Concentration) values are presented as MIC₅₀ (the concentration inhibiting 50% of isolates) and MIC₉₀ (the concentration inhibiting 90% of isolates).

| Pathogen | Subset | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Region / Year | Source(s) |

| Staphylococcus aureus | All Isolates | - | - | 16% | Philippines, 1997 | [1] |

| MRSA | - | >8 | - | USA (CA-MRSA), 2007 | [2] | |

| All Isolates | - | - | ~35% (Median) | Global, 2022 | [3] | |

| Streptococcus pneumoniae | All Isolates | - | - | 36.4% | Africa, 1996-1997 | [4] |

| All Isolates | - | - | 25.0% (Community) | USA, 1997-2002 | [5] | |

| All Isolates | - | - | 6.7% (Hospital) | USA, 1997-2002 | [5] | |

| All Isolates | - | - | 64.1% | Bangladesh | [6] | |

| Listeria monocytogenes | All Isolates | ≤2.0 | ≤2.0 | 0% | USA, 1991-1997 | [5] |

| Clinical Isolates | 0.03/0.59 | 0.06/1.18 | 0% | Argentina, 1992-2012 | [7] |

(Note: MIC values for this compound are often expressed based on the trimethoprim component, with sulfamethoxazole in a fixed 1:19 ratio).

Mechanisms of Resistance

Resistance to this compound in Gram-positive bacteria primarily arises through two mechanisms:

-

Target Enzyme Modification: Chromosomal mutations in the genes encoding DHPS (folP) and DHFR (folA) can alter the enzyme structure, reducing the binding affinity of sulfamethoxazole and trimethoprim, respectively. This is the predominant mechanism in S. pneumoniae and S. aureus.

-

Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids or transposons, that carry alternative, resistant versions of the target enzyme genes. For instance, various dfr genes encoding trimethoprim-resistant DHFR enzymes can be horizontally transferred.

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

Standardized methods for determining the susceptibility of Gram-positive bacteria to this compound are outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary reference methods are broth microdilution and disk diffusion.

Broth Microdilution (CLSI M07/M100)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Methodology:

-

Medium Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For testing streptococci, supplement the broth with 2-5% Lysed Horse Blood (LHB). The medium must have low levels of thymidine, an antagonist of sulfonamides.

-

Inoculum Preparation: Prepare a direct colony suspension from a fresh (18-24 hour) non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

-

Antimicrobial Preparation: Prepare serial twofold dilutions of this compound (in a 1:19 trimethoprim to sulfamethoxazole ratio) in the microdilution tray.

-

Incubation: Inoculate the trays and incubate at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and 20-24 hours for streptococci.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Interpretation: Compare the MIC value to established clinical breakpoints (e.g., for S. aureus, Susceptible ≤2/38 µg/mL; Resistant ≥4/76 µg/mL) to categorize the isolate.[8]

Disk Diffusion (EUCAST Method)

This method assesses susceptibility based on the size of the zone of growth inhibition around an antimicrobial-impregnated disk.

Methodology:

-

Medium Preparation: Use Mueller-Hinton Agar (MHA). For streptococci, supplement with 5% defibrinated horse blood and 20 mg/L β-NAD (MH-F agar).

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to that of a 0.5 McFarland standard.

-

Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

-

Disk Application: Aseptically apply a this compound disk (containing 1.25 µg trimethoprim and 23.75 µg sulfamethoxazole) to the surface of the agar.

-

Incubation: Invert the plates and incubate within 15 minutes of disk application at 35°C ± 1°C in ambient air for 18 ± 2 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition (in mm). For this compound, slight or hazy growth within the zone should be ignored; measure the obvious margin.[9]

-

Interpretation: Correlate the zone diameter with the clinical breakpoints provided by EUCAST to determine if the isolate is Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R).

Conclusion

This compound remains a relevant agent for treating infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus (including many MRSA strains) and Streptococcus pneumoniae. Its synergistic mechanism of action provides potent bactericidal activity. However, the value of this compound is moderated by variable and often high rates of resistance, which can differ significantly by geographic region and patient population.[4][9] Therefore, clinical decisions should be guided by up-to-date local surveillance data and confirmed by standardized susceptibility testing. Continuous monitoring of resistance trends through programs like SENTRY is crucial for preserving the utility of this established antimicrobial combination.[7][9]

References

- 1. pidsphil.org [pidsphil.org]

- 2. academic.oup.com [academic.oup.com]

- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 4. Comparison of Streptococcus pneumoniae and Haemophilus influenzae susceptibilities from community-acquired respiratory tract infections and hospitalized patients with pneumonia: five-year results for the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Twenty-Year Trends in Antimicrobial Susceptibilities Among Staphylococcus aureus From the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cotrimoxazole, a wonder drug in the era of multiresistance: Case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility of Streptococcus pneumoniae from North America, Europe, Latin America, and the Asia-Pacific Region: Results From 20 Years of the SENTRY Antimicrobial Surveillance Program (1997-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nicd.ac.za [nicd.ac.za]

Co-trimoxazole's Inhibition of Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Co-trimoxazole, a synergistic combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508), remains a clinically important antimicrobial agent. Its efficacy stems from the sequential blockade of the bacterial folate biosynthesis pathway, a metabolic route essential for the synthesis of nucleic acids and certain amino acids. Trimethoprim, a potent inhibitor of dihydrofolate reductase (DHFR), and sulfamethoxazole, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), act in concert to disrupt this vital pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a primary focus on the inhibition of DHFR by trimethoprim. It includes a comprehensive summary of quantitative inhibitory data, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Synergistic Inhibition of Folate Biosynthesis

The antibacterial action of this compound is a classic example of synergistic drug action, where the combined effect of the two components is greater than the sum of their individual effects.[1][2] This synergy arises from the targeting of two distinct, sequential enzymatic steps in the bacterial folate synthesis pathway.[3][4]

2.1 Sulfamethoxazole: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS).[5] By competitively binding to the active site of DHPS, sulfamethoxazole prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby blocking the synthesis of dihydropteroic acid, a precursor of dihydrofolate.[5]

2.2 Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[4] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[6] The high affinity of trimethoprim for bacterial DHFR, which can be thousands of times greater than its affinity for human DHFR, is the basis for its selective toxicity against bacteria.[6][7] This selective inhibition leads to a depletion of the intracellular pool of THF, ultimately halting bacterial DNA synthesis and replication.

Signaling Pathway of Folate Biosynthesis and Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Genesis of a Synergistic Antibiotic: A Technical Guide to the Initial Discovery and Development of Co-trimoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-trimoxazole, the fixed-dose combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508), represents a landmark achievement in antimicrobial therapy. Its development in the late 1960s was a triumph of rational drug design, a paradigm shift from the serendipitous discoveries that characterized the early antibiotic era. This technical guide provides an in-depth exploration of the initial discovery and development of this compound, detailing the scientific rationale, key experiments, and the clinical validation that established its role as a broad-spectrum antimicrobial agent. The combination was introduced to the market in the late 1960s.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic agent.

The Dawn of Rational Drug Design: The Work of Hitchings and Elion

The story of this compound begins with the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories.[3][4][5][6] Departing from the conventional trial-and-error approach to drug discovery, they championed a method that would come to be known as "rational drug design".[3][5][6] Their strategy was to identify and exploit biochemical differences between pathogenic and host cells.[5] By understanding the metabolic pathways essential for the survival of microorganisms, they aimed to design molecules that could selectively inhibit these pathways without harming the patient.[3][4][5][6]

Their research focused on the biosynthesis of nucleic acids, the building blocks of DNA and RNA. They observed that many pathogens, unlike mammals, could not utilize preformed folic acid from their environment and were dependent on its de novo synthesis. This metabolic vulnerability presented an ideal target for antimicrobial intervention.

The Two-Pronged Attack: Sulfamethoxazole and Trimethoprim

The development of this compound was the culmination of research into two distinct classes of compounds that both targeted the bacterial folic acid synthesis pathway, albeit at different stages.

Sulfamethoxazole: A Competitive Inhibitor

Sulfamethoxazole is a sulfonamide antibiotic.[7] The antibacterial properties of sulfonamides were discovered in the 1930s. These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[7][8][9] DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in the folic acid pathway.[7][8] Sulfamethoxazole, being structurally similar to PABA, competes for the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[7]

Trimethoprim: A Potent and Selective Inhibitor

Building on their rational drug design approach, Hitchings and Elion synthesized trimethoprim in 1961.[10] This compound was specifically designed to inhibit dihydrofolate reductase (DHFR), the enzyme responsible for the next step in the pathway: the reduction of dihydrofolic acid to tetrahydrofolic acid.[7][8][11][12] Tetrahydrofolic acid is the biologically active form of folate, essential for the synthesis of purines, thymidine, and certain amino acids. A critical feature of trimethoprim is its high selectivity for the bacterial DHFR enzyme over its mammalian counterpart, ensuring a favorable therapeutic index.[7]

The Synergistic Combination: The Rationale for this compound

The decision to combine sulfamethoxazole and trimethoprim was a strategic one, based on the principle of sequential blockade. The hypothesis was that inhibiting two consecutive steps in a vital metabolic pathway would lead to a synergistic effect, resulting in a more potent and bactericidal action than either drug alone.[9][11][12][13][14] The combination was also predicted to reduce the likelihood of bacteria developing resistance.[2]

The synergy between trimethoprim and sulfamethoxazole was first described in the late 1960s.[14] The two drugs are given in a one-to-five ratio in their tablet formulations so that their concentration in the blood and tissues is approximately one-to-twenty, the optimal ratio for peak synergistic effect.[14] This dual inhibition leads to a significant depletion of tetrahydrofolate, ultimately halting bacterial DNA synthesis and leading to cell death.[7][8][15]

Preclinical and Clinical Development: From Laboratory to Clinic

The development of this compound followed a rigorous pathway of preclinical and clinical evaluation to establish its safety and efficacy.

In Vitro Synergy and Spectrum of Activity

Initial laboratory studies focused on demonstrating the synergistic activity of the combination against a wide range of bacterial pathogens.

Experimental Protocol: Checkerboard Synergy Assay

A common method to assess synergy is the checkerboard assay. This technique involves testing a range of concentrations of both drugs, alone and in combination, against a standardized inoculum of a target bacterium.

-

Preparation of Drug Dilutions: Serial dilutions of sulfamethoxazole and trimethoprim are prepared in a liquid growth medium.

-

Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of sulfamethoxazole are added. Along the y-axis, increasing concentrations of trimethoprim are added. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for the combination in each well. The MIC is the lowest concentration of the drug(s) that visibly inhibits bacterial growth.

-

Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the degree of synergy.

-

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

-

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Additive or indifferent effect

-

FIC Index > 4: Antagonism

-

These studies demonstrated that the combination was effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including common pathogens of the urinary and respiratory tracts.[7][11]

Table 1: Representative In Vitro Susceptibility Data for this compound and its Components

| Microorganism | MIC (μg/mL) - Sulfamethoxazole Alone | MIC (μg/mL) - Trimethoprim Alone | MIC (μg/mL) - this compound (1:19 ratio) | FIC Index | Interpretation |

| Escherichia coli | 16 | 0.5 | 0.5 (SMX) + 0.026 (TMP) | 0.083 | Synergy |

| Staphylococcus aureus | 8 | 0.25 | 0.25 (SMX) + 0.013 (TMP) | 0.083 | Synergy |

| Haemophilus influenzae | 4 | 0.125 | 0.125 (SMX) + 0.0066 (TMP) | 0.083 | Synergy |

| Streptococcus pneumoniae | 32 | 1 | 1 (SMX) + 0.053 (TMP) | 0.084 | Synergy |

Note: The data in this table are representative and intended for illustrative purposes.

Animal Models of Infection

Following successful in vitro studies, the efficacy of this compound was evaluated in various animal models of infection. These studies were crucial for determining the in vivo activity of the combination, establishing pharmacokinetic and pharmacodynamic relationships, and providing a basis for dosing in humans.

Experimental Protocol: Mouse Model of Systemic Infection

-

Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Streptococcus pneumoniae).

-

Treatment: At a specified time post-infection, groups of mice are treated with sulfamethoxazole alone, trimethoprim alone, this compound, or a placebo control. The drugs are typically administered orally or subcutaneously.

-

Observation: The animals are monitored for a defined period (e.g., 7 days), and the number of survivors in each group is recorded.

-

Endpoint: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of the drug that protects 50% of the animals from death.

-

Analysis: The ED50 values for the individual components and the combination are compared to assess for in vivo synergy.

These animal studies confirmed the enhanced efficacy of the combination compared to the individual agents.

Clinical Trials

The final stage of development involved extensive clinical trials in human subjects to evaluate the safety and efficacy of this compound for various infectious diseases. Early trials focused on urinary tract infections (UTIs) and respiratory tract infections, where the spectrum of activity of the combination was well-suited to the common causative pathogens.

Table 2: Summary of Early Clinical Trial Data for this compound

| Indication | Pathogen(s) | Dosing Regimen | Clinical Cure Rate | Bacteriological Eradication Rate |

| Acute Uncomplicated Urinary Tract Infection | E. coli, Klebsiella spp., Proteus spp. | 160 mg TMP / 800 mg SMX twice daily for 10-14 days | >90% | >90% |

| Acute Exacerbation of Chronic Bronchitis | H. influenzae, S. pneumoniae | 160 mg TMP / 800 mg SMX twice daily for 10-14 days | ~85% | ~80% |

| Bacillary Dysentery | Shigella spp. | 160 mg TMP / 800 mg SMX twice daily for 5 days | >95% | >95% |

Note: The data in this table are representative of findings from early clinical trials.

A pivotal application of this compound emerged with the recognition of its high efficacy in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), a life-threatening opportunistic infection in immunocompromised individuals, particularly those with HIV/AIDS.[7][16][17]

Visualizing the Core Concepts

Mechanism of Action: Sequential Blockade of Folate Synthesis

The synergistic action of this compound is best understood by visualizing its effect on the bacterial folic acid synthesis pathway.

Caption: Sequential inhibition of the bacterial folic acid synthesis pathway by sulfamethoxazole and trimethoprim.

The Drug Development Workflow

The development of this compound exemplified a structured and logical progression from a theoretical concept to a clinically validated therapeutic.

Caption: A simplified workflow illustrating the key stages in the development of this compound.

Conclusion

The initial discovery and development of this compound marked a significant advancement in the field of antimicrobial chemotherapy. It was a testament to the power of a rational, mechanism-based approach to drug design. The synergistic combination of sulfamethoxazole and trimethoprim provided a broad-spectrum, bactericidal agent that proved effective against a wide range of infections. While the emergence of resistance has tempered its use for some indications, this compound remains an essential medicine, particularly for the treatment and prevention of opportunistic infections. The principles of rational drug design and synergistic combination therapy pioneered during its development continue to influence and guide modern drug discovery efforts.

References

- 1. Contemporary unconventional clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cotrimoxazole. Rationale for re-examining its indications for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 4. Gertrude Elion, Biochemist | Science History Institute [sciencehistory.org]

- 5. humanprogress.org [humanprogress.org]

- 6. acs.org [acs.org]

- 7. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [bionity.com]

- 10. Timeline of antibiotics - Wikipedia [en.wikipedia.org]

- 11. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 15. This compound Research Grade [benchchem.com]

- 16. Cotrimoxazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. drugs.com [drugs.com]

In Vitro and In Vivo Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, responsible for a wide array of infections ranging from skin and soft tissue ailments to life-threatening conditions like bacteremia and endocarditis.[1] The bacterium's resistance to a broad spectrum of β-lactam antibiotics, conferred primarily by the mecA gene encoding the penicillin-binding protein 2a (PBP2a), necessitates a continuous search for novel therapeutic agents.[2][3][4] This technical guide provides an in-depth overview of the methodologies used to evaluate the efficacy of anti-MRSA compounds, presents a summary of quantitative data for select agents, and explores the key signaling pathways involved in MRSA's formidable resistance.

Mechanisms of Methicillin (B1676495) Resistance

The cornerstone of methicillin resistance in S. aureus is the acquisition of the mecA or mecC gene, carried on a mobile genetic element known as the staphylococcal chromosomal cassette mec (SCCmec).[2][3] These genes encode for PBP2a or PBP2c, respectively, which are alternative penicillin-binding proteins. Unlike native PBPs, PBP2a/c exhibit a low affinity for β-lactam antibiotics, allowing for continued cell wall synthesis even in the presence of these drugs.[2][3][4] The expression of mecA is regulated by a proteolytic signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[2]

Beyond this primary mechanism, other factors contribute to MRSA's drug resistance, including the production of β-lactamase enzymes that hydrolyze β-lactam antibiotics, modifications of drug targets, the action of efflux pumps that actively remove drugs from the bacterial cell, and alterations in cell wall permeability.[3][4]

In Vitro Efficacy Assessment

Evaluating the in vitro activity of novel compounds against MRSA is a critical first step in the drug development pipeline. Standardized protocols are essential for generating reproducible and comparable data.

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

-

Preparation of Bacterial Inoculum: An overnight culture of the MRSA strain (e.g., USA300) is grown on Tryptic Soy Agar (TSA). A single colony is then inoculated into Tryptic Soy Broth (TSB) and incubated until it reaches the mid-logarithmic growth phase. The bacterial suspension is adjusted to a 0.5 McFarland standard.[5][6]

-

Serial Dilution of the Test Compound: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MH).[5]

-

Inoculation and Incubation: The prepared bacterial inoculum is diluted and added to each well of the microtiter plate to achieve a final concentration. The plate is then incubated at 33-35°C for 16-20 hours.[5]

-

MIC Determination: The MIC is the lowest concentration of the agent at which there is no visible bacterial growth.[5]

2. Time-Kill Assay:

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.[7][8]

-

Preparation: An MRSA culture in the logarithmic growth phase is prepared.

-

Exposure: The test compound is added to the bacterial culture at a specific multiple of its MIC (e.g., 4x MIC).[7]

-

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in each aliquot is determined by serial dilution and plating on appropriate agar.

-

Analysis: The change in bacterial count over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

In Vitro Activity of Selected Compounds

The following tables summarize the in vitro activity of various antimicrobial agents against MRSA.

Table 1: In Vitro Activity of Cephalosporins against MRSA

| Compound | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Ceftaroline | S. aureus | 0.25 | 0.5 | [7] |

| Ceftobiprole | S. aureus | 0.5 | 1 | [7] |

Table 2: In Vitro Activity of Novel Compounds against MRSA

| Compound Class | Compound(s) | MIC Range (µg/mL) | Key Findings | Reference |

| Imidazopyrimidines | 6s, 6l, 6t | 3.125 - 6.25 | Rapidly eradicated exponentially growing MRSA within 30 minutes at 16x MIC. | [8] |

| Tripropeptin | Tripropeptin C | 0.78 - 1.0 | Bactericidal agent with no cross-resistance to available drugs. | [9] |

| Natural Compound Analogs | C58, C59 | Not specified | Kill MRSA at concentrations comparable or lower than standard-of-care antimicrobials. C59 eradicates MRSA biofilms. | [10] |

In Vivo Efficacy Assessment

Animal models are indispensable for evaluating the therapeutic potential of anti-MRSA compounds in a living system, providing insights into pharmacokinetics, pharmacodynamics, and overall efficacy.[11][12]

Experimental Protocols

1. Murine Sepsis Model:

This model is used to assess the efficacy of antibiotics in treating systemic bloodstream infections.[6]

-

Preparation of Bacterial Inoculum: An MRSA strain is grown to the mid-logarithmic phase, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 x 10⁷ CFU/mL).[6]

-

Infection: Mice (e.g., BALB/c or C57BL/6) are injected with the bacterial suspension (e.g., 5 x 10⁶ CFU) via the tail vein.[6]

-

Treatment: The test compound is administered at various doses and schedules.

-

Efficacy Assessment:

2. Murine Skin Infection Model:

This model is used to evaluate the efficacy of topical or systemic treatments for skin and soft tissue infections.[13]

-

Wounding and Inoculation: A partial-thickness wound is created on the back of a mouse. A suspension of an MRSA strain is then applied to the wound.[13]

-

Treatment: The antimicrobial agent is applied topically or administered systemically.

-

Efficacy Assessment:

-

Lesion Size: The area of the skin lesion is measured daily.

-

Bacterial Bioburden: The wound tissue is excised, homogenized, and plated to quantify the number of bacteria.

-

In Vivo Efficacy of Selected Compounds

The following table summarizes the in vivo efficacy of select compounds in animal models of MRSA infection.

Table 3: In Vivo Efficacy of Anti-MRSA Compounds

| Compound | Animal Model | MRSA Strain | Key Efficacy Metric | Result | Reference |

| Tripropeptin C | Mouse septicemia | MRSA | ED50 | 2.52 mg/kg | [9] |

| Nosiheptide | Murine infection model | MRSA | Not specified | Demonstrated in vivo activity | [14] |

| Pentavalent Vaccine | Murine abscess model | MRSA-M2 | Survival | 83.3% survival in vaccinated group vs. 8.3% in control | [15] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways that govern MRSA resistance and the mechanisms by which novel drugs exert their effects is crucial for developing durable and effective therapies.

Two-Component Signaling Systems

Two-component signal transduction systems (TCSTs) are primary mechanisms by which bacteria adapt to environmental changes, and they play a significant role in antibiotic resistance.[16] In S. aureus, several TCSTs are implicated in regulating resistance:

-

WalKR (YycGF): This essential two-component system is involved in the regulation of cell wall synthesis.[16]

-

VraSR: This system is associated with vancomycin (B549263) resistance. Increased expression of the vraSR genes has been observed in vancomycin-intermediate S. aureus (VISA) strains.[16]

-

AirSR: This pathway is linked to vancomycin resistance, with mutations affecting the expression of numerous genes involved in cell wall synthesis.[16]

-

LytSR: This system is implicated in vancomycin resistance and affects biofilm formation by regulating autolysis.[17]

Experimental Workflow for Drug Discovery

The process of discovering and validating new anti-MRSA agents follows a structured workflow, from initial screening to preclinical evaluation.

Conclusion

The fight against MRSA requires a multi-pronged approach that includes the discovery of novel antimicrobial agents with diverse mechanisms of action, a thorough understanding of resistance pathways, and robust preclinical evaluation. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to advance the development of new therapies to combat this persistent and adaptable pathogen. The continued exploration of natural products and synthetic compounds, coupled with innovative strategies to overcome resistance, will be paramount in addressing the ongoing challenge of MRSA infections.[10]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro activity of novel anti-MRSA cephalosporins and comparator antimicrobial agents against staphylococci involved in prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 9. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Absorption and Distribution of Co-trimoxazole Components in Animal Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-trimoxazole, a synergistic combination of the dihydrofolate reductase inhibitor trimethoprim (B1683648) (TMP) and the dihydropteroate (B1496061) synthase inhibitor sulfamethoxazole (B1682508) (SMX), has been a cornerstone of antimicrobial therapy for decades. Understanding its absorption and distribution in preclinical animal models is paramount for predicting its pharmacokinetic and pharmacodynamic behavior in target species and for the development of new therapeutic applications. This technical guide provides a comprehensive overview of the absorption and distribution of TMP and SMX in various animal species, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Pharmacokinetic Parameters of Trimethoprim and Sulfamethoxazole in Various Animal Species

The following tables summarize key pharmacokinetic parameters for trimethoprim and sulfamethoxazole across a range of animal species, providing a comparative view of the absorption and distribution characteristics of these two compounds.

Table 1: Pharmacokinetic Parameters of Trimethoprim in Various Animal Species

| Animal Species | Dosage and Route | Cmax (µg/mL) | Tmax (h) | Vd (L/kg) | t½ (h) | Bioavailability (%) | Reference(s) |

| Rat | 25 mg/kg IV | - | - | 2.097 | 0.87 | - | [1] |

| 100 mg/kg IP | - | 0.5 | - | - | - | [2] | |

| Pig | 5 mg/kg IV | - | - | 1.1 - 1.6 | 2.6 - 2.8 | - | [3] |

| 5 mg/kg Oral | - | - | - | 2-3 | - | [4] | |

| Dog | - | - | - | - | 8-10 | - | [5] |

| Donkey | 2.5 mg/kg IV | - | - | - | - | - | [6] |

| Mule | 2.5 mg/kg IV | - | - | - | - | - | [6] |

| Horse | 2.5 mg/kg IV | - | - | > Donkey/Mule | 1.5 | - | [6] |

| Japanese Quail | 4 mg/kg IV | - | - | 3.89 | 2.38 | - | [7] |

| 10 mg/kg Oral | - | 0.5-1 | - | - | 41 | [7] | |

| Hen | 4:1 ratio IV | - | - | - | 2.4 | - | [8] |

| 5:1 ratio Oral | - | - | - | - | 36 | [8] | |

| Broiler Chicken | - | - | - | 3.14 | 1.49 | ~100 | [9] |

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole in Various Animal Species

| Animal Species | Dosage and Route | Cmax (µg/mL) | Tmax (h) | Vd (L/kg) | t½ (h) | Bioavailability (%) | Reference(s) |

| Rat | 50 mg/kg IP | 131.1 (active) | - | - | - | - | [10] |

| Pig | 25 mg/kg IV | - | - | 0.2 - 0.4 | 2.5 - 2.7 | - | [3] |

| 25 mg/kg Oral | - | - | - | 2-3 | - | [4] | |

| Dog | - | - | - | - | - | 90-100 (oral) | [5] |

| Donkey | 12.5 mg/kg IV | - | - | - | - | - | [6] |

| Mule | 12.5 mg/kg IV | - | - | - | - | - | [6] |

| Horse | 12.5 mg/kg IV | - | - | - | - | - | [6] |

| Japanese Quail | 20 mg/kg IV | - | - | 0.475 | 2.89 | - | [7] |

| 50 mg/kg Oral | - | 0.5-1 | - | - | 81 | [7] | |

| Hen | 4:1 ratio IV | - | - | - | 8.2 | - | [8] |

| 5:1 ratio Oral | - | - | - | - | 46 | [8] | |

| Broiler Chicken | - | - | - | 0.62 | 2.83 | ~100 | [9] |

Table 3: Tissue Distribution of Trimethoprim and Sulfamethoxazole in Animal Models

| Animal Species | Tissue | TMP Concentration Relative to Plasma | SMX Concentration Relative to Plasma | Reference(s) |

| Rat | Kidney | Highest concentration | Lower than serum | [10][11] |

| Liver | High | - | [1][11] | |

| Lung | High | - | [1][11] | |

| Brain | Lowest concentration | - | [1][11] | |

| Heart, Spleen, Prostate, Seminal Vesicles | Higher than plasma | - | [1] | |

| Muscle | Similar to plasma | - | [1] | |

| Testicles | Lower than plasma | - | [1] | |

| Dog | Prostatic Fluid | Exceeded serum concentrations | Much lower than serum | [12] |

| Prostatic Tissue | Exceeded serum concentrations | Much lower than serum | [12] | |

| Guinea Pig | Alveolar Macrophages | Six-fold higher than serum | 0.25-fold of serum | [13] |

| Bronchoalveolar Lavage Fluid | Four to ten times higher ratio to serum than SMX | - | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols synthesized from the literature for key experiments.

Protocol 1: Intravenous Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: A single intravenous (IV) injection of trimethoprim (25 mg/kg) is administered.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Analytical Method: Plasma concentrations of trimethoprim are determined using a reversed-phase high-performance liquid chromatography (HPLC) method.[1]

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using a two-compartment open model to determine pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance.[1]

Protocol 2: Oral and Intravenous Pharmacokinetic Study in Japanese Quails

-

Animal Model: Japanese quails.

-

Drug Administration:

-

Blood Sampling: Serum samples are collected at various time points after drug administration.

-

Analytical Method: Serum concentrations of sulfamethoxazole and trimethoprim are quantified.

-

Pharmacokinetic Analysis: The serum concentration-time data is fitted to a biexponential equation to calculate pharmacokinetic parameters, including biological half-lives and volumes of distribution. Bioavailability for the oral route is calculated by comparing the area under the curve (AUC) of oral administration to that of intravenous administration.[7]

Protocol 3: Tissue Distribution Study in Pigs

-

Animal Model: Healthy and pneumonic pigs.

-

Drug Administration: An intravenous administration of a combination of a sulfonamide (e.g., sulfamethoxazole at 25 mg/kg) and trimethoprim (5 mg/kg) is performed.[3]

-

Sample Collection: Plasma and various tissue samples are collected at specified time points post-administration.

-

Analytical Method: Concentrations of the parent drugs and their major metabolites in plasma and tissues are determined.

-

Data Analysis: The distribution volumes of the drugs are calculated to assess their penetration into different tissues.[3]

Protocol 4: Penetration into Alveolar Macrophages in Guinea Pigs

-

Animal Model: Guinea pigs.

-

Drug Administration: A combination of sulfamethoxazole (100 mg/kg) and trimethoprim (20 mg/kg) is administered.

-

Sample Collection: Serum, bronchoalveolar lavage fluid (BAL-fluid), and alveolar macrophages (AM) are collected at 30 minutes, 1 hour, and 3 hours post-administration.[13]

-

Analytical Method: Drug concentrations in the collected samples are measured using HPLC.[13]

-

Data Analysis: The concentrations of trimethoprim and sulfamethoxazole in serum, BAL-fluid, and AM are compared to determine the extent of penetration into the alveolar macrophages. The sulfamethoxazole/trimethoprim ratios in each compartment are also calculated.[13]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action and experimental workflow of this compound.

Mechanism of Action: Inhibition of Bacterial Folate Synthesis

Caption: Sequential blockade of the bacterial folate synthesis pathway by sulfamethoxazole and trimethoprim.

Experimental Workflow: Animal Pharmacokinetic Study

Caption: A generalized workflow for conducting a pharmacokinetic study in an animal model.

Conclusion

The absorption and distribution of trimethoprim and sulfamethoxazole exhibit significant variability across different animal species, highlighting the importance of species-specific pharmacokinetic studies in drug development. Trimethoprim generally shows a larger volume of distribution, indicating wider tissue penetration compared to sulfamethoxazole. Notably, trimethoprim achieves high concentrations in specific tissues such as the prostate and alveolar macrophages, which has important therapeutic implications. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies of this compound and other antimicrobial agents. The synergistic mechanism of action, effectively visualized by the inhibition of the bacterial folate synthesis pathway, underscores the continued relevance of this drug combination in veterinary and human medicine.

References

- 1. en.wikivet.net [en.wikivet.net]

- 2. Regional Differences in Penetration of the Protein Stabilizer Trimethoprim (TMP) in the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacokinetics and pharmacodynamics of midazolam after intravenous administration to donkeys (Equus africanus asinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Table 1 from Penetration of Antimicrobial Agents into the Prostate | Semantic Scholar [semanticscholar.org]

- 9. Data on the Pharmacokinetics of Sulfonamid-Trimethoprim Combinations in Sucking Pigs [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. mdpi.com [mdpi.com]

- 13. Risk Factors for Relapse in Acute Bacterial Prostatitis: the Impact of Antibiotic Regimens - PMC [pmc.ncbi.nlm.nih.gov]

Co-trimoxazole's Disruption of Purine and Thymidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co-trimoxazole, a synergistic combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648), remains a clinically important antibiotic. Its efficacy stems from the sequential blockade of the bacterial folic acid synthesis pathway, a critical route for the production of essential precursors for DNA, RNA, and protein synthesis. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound inhibits the synthesis of purines and thymidine (B127349) in bacteria. It consolidates quantitative data on enzyme inhibition, details relevant experimental methodologies, and provides visual representations of the targeted biochemical pathways and experimental workflows to support further research and drug development efforts in the field of antimicrobials.

Introduction

This compound is a combination antimicrobial agent consisting of sulfamethoxazole, a sulfonamide, and trimethoprim, a diaminopyrimidine, typically in a 5:1 ratio.[1] This combination results in a synergistic bactericidal effect that is greater than the sum of the effects of the individual components.[1] The primary target of this compound is the bacterial folate biosynthesis pathway, which is essential for the production of tetrahydrofolate (THF).[2] THF and its derivatives are crucial cofactors in the synthesis of purines (adenine and guanine) and thymidine, which are fundamental building blocks of DNA and RNA.[3][4] By inhibiting this pathway at two distinct steps, this compound effectively starves bacteria of these essential metabolites, leading to the cessation of growth and cell death.[1]

Mechanism of Action: A Two-Pronged Attack on Folate Synthesis

The synergistic action of this compound is a classic example of sequential enzymatic blockade. Bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo.[5] This metabolic distinction provides the basis for the selective toxicity of this compound.

Sulfamethoxazole: Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Sulfamethoxazole targets dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[5] As a structural analog of PABA, sulfamethoxazole acts as a competitive inhibitor of DHPS, preventing the synthesis of dihydrofolic acid (DHF).[5]

Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Trimethoprim acts on the subsequent step in the pathway, inhibiting dihydrofolate reductase (DHFR).[2] This enzyme is responsible for the reduction of DHF to the biologically active tetrahydrofolate (THF).[2] Bacterial DHFR is significantly more sensitive to trimethoprim than the mammalian counterpart, with inhibition constants differing by several orders of magnitude, which accounts for its selective action.[2]

Impact on Purine (B94841) and Thymidine Synthesis Pathways

The depletion of the THF pool by this compound has profound consequences for the synthesis of purines and thymidine.

Purine Synthesis